N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline
Description
N-[(1Z)-5-Benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is a complex heterocyclic compound featuring a dithioloquinoline core fused with a benzyl substituent at position 5, a methoxy group at position 8, and a 4-methylaniline moiety.
Properties
Molecular Formula |
C27H26N2OS2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-benzyl-8-methoxy-4,4-dimethyl-N-(4-methylphenyl)dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C27H26N2OS2/c1-18-10-12-20(13-11-18)28-26-24-22-16-21(30-4)14-15-23(22)29(17-19-8-6-5-7-9-19)27(2,3)25(24)31-32-26/h5-16H,17H2,1-4H3 |
InChI Key |
JWSCMUJLKGJPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5)(C)C)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the methoxy and benzyl groups, and the construction of the dithiolo ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling pathways, or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Dithioloquinoline Derivatives
The closest analog is (5-Benzoyl-4,4-Dimethyl-1-Sulfanylidenedithiolo[3,4-c]Quinolin-8-yl) Benzoate (CAS 372499-80-4), which shares the dithioloquinoline core but substitutes the benzyl and methoxy groups with a benzoyl moiety and a benzoate ester. Key differences include:
- Reactivity : The thioxo (S=O) group in the analog may increase electrophilicity, whereas the target compound’s aniline moiety could facilitate hydrogen bonding or π-stacking interactions.
Indoloquinoline-Carbazole Hybrids
The carbazole-indoloquinoline hybrid 1-(3,4-Dihydro-1H-Carbazol-9(2H)-yl)-2-(2-(5-Methyl-5H-Indolo[2,3-b]Quinolin-11-yl)Hydrazinyl)Ethanone (from ) shares a fused polyaromatic system but lacks sulfur-containing rings. Notable contrasts:
- Pharmacological Potential: The indoloquinoline-carbazole hybrid exhibits a hydrazinyl linker and carbonyl groups, which are associated with intercalation or kinase inhibition. In contrast, the dithiolo ring in the target compound may confer redox-modulating properties .
- Spectral Data : The hybrid’s IR spectrum shows strong NH (3415 cm⁻¹) and C=O (1611 cm⁻¹) stretches, absent in the sulfur-rich target compound, suggesting divergent solubility and stability profiles .
Benzylamine Derivatives
Simpler analogs like 2-Methylbenzylamine and 3-Methylbenzylamine () highlight the role of the benzyl group in the target compound:
- Physical Properties : The methylbenzylamines exhibit lower molecular weights (121.17 g/mol) and boiling points (196–205°C) compared to the target compound’s larger, multi-ring structure, which likely elevates its melting point and thermal stability .
- Applications : Benzylamines are typically used as intermediates in drug synthesis, whereas the target compound’s complexity suggests specialized roles in catalysis or targeted therapies .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s dithiolo ring and stereochemistry (1Z configuration) likely require stringent reaction conditions, as seen in analogs like the benzoate derivative, which is synthesized via thiourea cyclization .
- Stability: The 4,4-dimethyl groups in the dithioloquinoline core may sterically hinder degradation, enhancing shelf life compared to simpler benzylamines .
Biological Activity
N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process that involves the formation of the dithioloquinoline framework. The synthesis typically includes:
- Formation of Dithioloquinoline Core : Utilizing appropriate precursors to construct the dithioloquinoline structure.
- Substitution Reactions : Introducing the benzyl and methoxy groups through nucleophilic substitution techniques.
- Final Modifications : Adjusting functional groups to enhance biological activity.
Biological Activity Profile
The biological activity of this compound has been evaluated through various assays, revealing multiple potential therapeutic effects:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : Studies show that derivatives can inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.25 µM to 7 µM depending on the specific derivative and cell type tested .
Anti-inflammatory and Chemoprotective Effects
The compound has also demonstrated anti-inflammatory properties with potential chemoprotective effects:
- Inhibition of Inflammatory Pathways : It is predicted to inhibit pathways involved in inflammation with probabilities exceeding 50% .
Antimicrobial Properties
Preliminary studies suggest that derivatives may possess antimicrobial activity against certain pathogens, although more detailed investigations are required to confirm these effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
- Kinase Inhibition : It has shown potential as a dual-specific phosphatase inhibitor affecting various protein kinases involved in cancer progression .
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been reported to alter ROS levels, contributing to their antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
